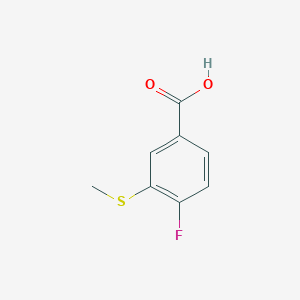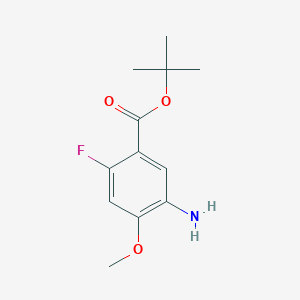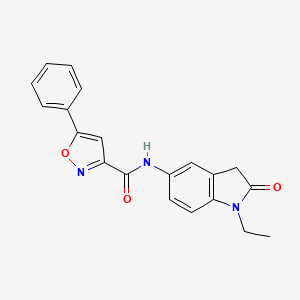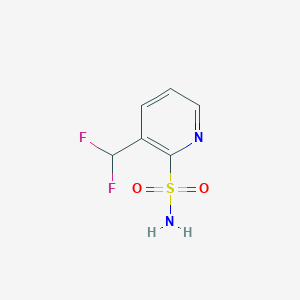
1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound belonging to the quinazoline family This compound features a quinazoline core substituted with a phenethyl group and a m-tolyl group, along with a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a diketone or ketoaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and subsequent thionation to introduce the thione group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfone.
Reduction: The quinazoline core can be reduced to yield dihydroquinazolines.
Substitution: The phenethyl and m-tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various reagents, including halogens, alkyl halides, and organometallic compounds, can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-sulfone.
Reduction: 1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thiol.
Substitution: Various derivatives with different substituents on the phenethyl or m-tolyl groups.
Scientific Research Applications
1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound's derivatives may be explored for their therapeutic potential in treating various diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its effects involves interactions with specific molecular targets and pathways. The thione group, in particular, can form strong bonds with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, leading to downstream effects in biological systems.
Comparison with Similar Compounds
1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be compared with other similar quinazoline derivatives, such as:
1-Phenethyl-2-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: This compound differs only in the position of the methyl group on the tolyl ring.
2-(M-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: This compound lacks the phenethyl group.
The presence of the phenethyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from its analogs.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2S/c1-17-8-7-11-19(16-17)22-24-23(26)20-12-5-6-13-21(20)25(22)15-14-18-9-3-2-4-10-18/h2-4,7-11,16H,5-6,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTMXAUEEHUZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCC4=CC=CC=C4)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride](/img/structure/B2796209.png)

![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}-N-methylacetamide](/img/structure/B2796211.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2796219.png)
![7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2796220.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2796221.png)
![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2796226.png)


